molecular formula C24H24N4O2S3 B2849489 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide CAS No. 1021251-54-6

2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide

Cat. No.: B2849489
CAS No.: 1021251-54-6
M. Wt: 496.66
InChI Key: WEQJAVXVYDXHSZ-UHFFFAOYSA-N
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Description

2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C24H24N4O2S3 and its molecular weight is 496.66. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety were synthesized and exhibited promising in vitro antimicrobial activity against both gram-positive and gram-negative bacteria as well as fungal strains. This highlights the potential application of such compounds in developing new antimicrobial agents (I. H. El Azab & S. Abdel‐Hafez, 2015).

Anticancer Activity

Compounds synthesized from reactions involving thiazolo[4,5-d]pyrimidines and other heteroaryl groups have been evaluated for their anticancer activity. Studies have shown that many of these compounds exhibit moderate to high anticancer activity against human breast carcinoma cell lines, indicating their potential use in cancer research and therapy (A. Abdelhamid et al., 2016).

Synthesis and Biological Evaluation

Research on thieno[3,4-d]pyrimidines has led to the synthesis of new compounds with varied biological activities. These studies demonstrate the versatility of these compounds in synthesizing derivatives that could serve as bases for further pharmacological research. For example, derivatives have shown anti-inflammatory properties, suggesting potential applications in treating inflammation-related diseases (A. Amr et al., 2007).

Heterocyclic Chemistry

The exploration of reactions involving 3-oxo-N-phenylbutanethioamide with 5-amino-1H-1,2,4-triazoles resulted in the formation of various heterocyclic compounds. This research contributes to the broader field of heterocyclic chemistry, offering insights into synthetic pathways that could be exploited for the development of new chemical entities with potential applications in medicine and agriculture (V. Britsun et al., 2006).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is a thiazole derivative, while the second intermediate is an amide derivative. The two intermediates are then coupled using appropriate coupling agents to form the final product.", "Starting Materials": [ "2-amino-4-methylthiazole", "o-tolyl isothiocyanate", "4-phenylbutan-2-amine", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "ethyl acetate", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 2-(o-tolyl)thiazol-4-yl isothiocyanate by reacting 2-amino-4-methylthiazole with o-tolyl isothiocyanate in the presence of triethylamine and N,N-dimethylformamide.", "Step 2: Synthesis of N-(4-phenylbutan-2-yl)acetamide by reacting 4-phenylbutan-2-amine with acetic anhydride in the presence of triethylamine and N,N-dimethylformamide.", "Step 3: Synthesis of 2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-phenylbutan-2-yl)acetamide by coupling 2-(o-tolyl)thiazol-4-yl isothiocyanate with 7-oxo-2-thioxo-3-(4-phenylbutan-2-yl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-5-thiol in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then purified using ethyl acetate, sodium bicarbonate, sodium chloride, and water." ] }

CAS No.

1021251-54-6

Molecular Formula

C24H24N4O2S3

Molecular Weight

496.66

IUPAC Name

2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-phenylbutan-2-yl)acetamide

InChI

InChI=1S/C24H24N4O2S3/c1-15-8-6-7-11-18(15)28-21-20(33-24(28)31)22(30)27-23(26-21)32-14-19(29)25-16(2)12-13-17-9-4-3-5-10-17/h3-11,16H,12-14H2,1-2H3,(H,25,29)(H,26,27,30)

InChI Key

WEQJAVXVYDXHSZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC(C)CCC4=CC=CC=C4)SC2=S

solubility

not available

Origin of Product

United States

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